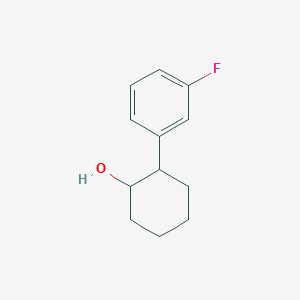
trans-2-(3-Fluorophenyl)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-(3-Fluorophenyl)cyclohexanol: is an organic compound with the molecular formula C12H15FO It is a cyclohexanol derivative where a fluorophenyl group is attached to the second carbon of the cyclohexane ring in a trans configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Fluorophenyl)cyclohexanol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the fluorophenyl group.
Addition Reaction: The fluorophenyl group is introduced via an electrophilic addition reaction using a fluorinated benzene derivative.
Hydroxylation: The resulting intermediate undergoes hydroxylation to introduce the hydroxyl group at the second carbon of the cyclohexane ring.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-2-(3-Fluorophenyl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various cyclohexane derivatives.
Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential biological activity and interactions with biological targets.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of trans-2-(3-Fluorophenyl)cyclohexanol involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to various biological effects. The hydroxyl group plays a crucial role in its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
trans-2-Phenylcyclohexanol: Similar structure but lacks the fluorine atom.
trans-2-(4-Fluorophenyl)cyclohexanol: Similar structure with the fluorine atom at a different position on the phenyl ring.
Uniqueness:
- The presence of the fluorine atom in trans-2-(3-Fluorophenyl)cyclohexanol imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to certain targets.
- The trans configuration of the compound also contributes to its distinct stereochemical properties and reactivity.
Eigenschaften
Molekularformel |
C12H15FO |
|---|---|
Molekulargewicht |
194.24 g/mol |
IUPAC-Name |
2-(3-fluorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H15FO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h3-5,8,11-12,14H,1-2,6-7H2 |
InChI-Schlüssel |
IENDGNAFCBHKHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)C2=CC(=CC=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13919979.png)
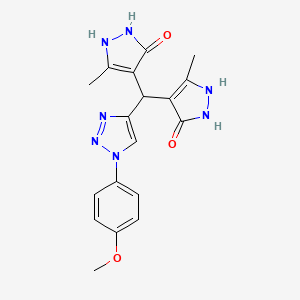
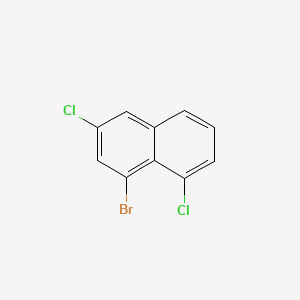
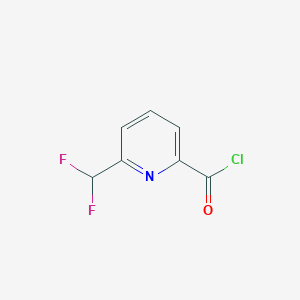


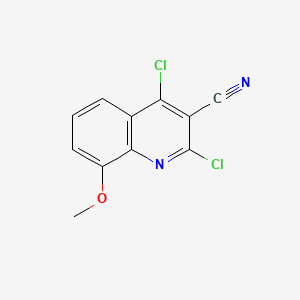
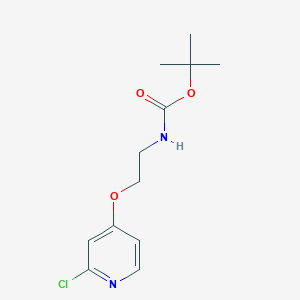
![(3-{[2-(Trimethylsilyl)ethoxy]methoxy}phenyl)methanol](/img/structure/B13920008.png)
![[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl carbamimidothioate](/img/structure/B13920011.png)
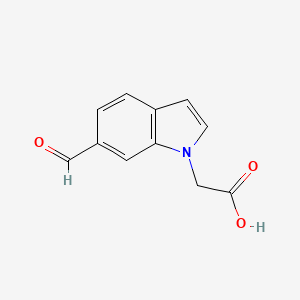
![Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13920021.png)
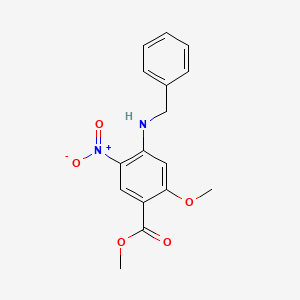
![Tert-butyl N-[(3S,4R)-1-benzyl-4-ethyl-3-piperidyl]carbamate](/img/structure/B13920032.png)
